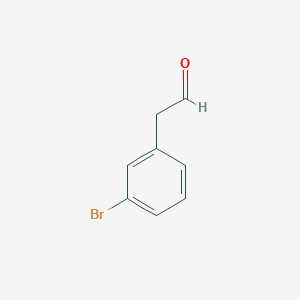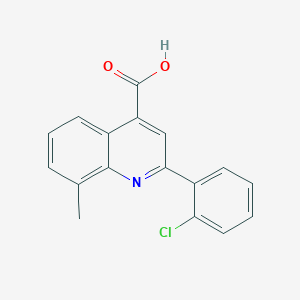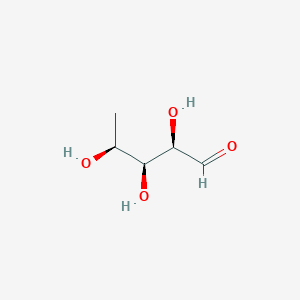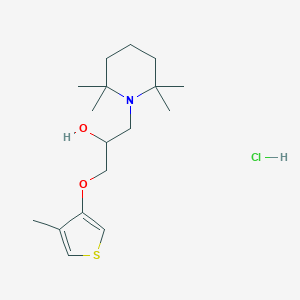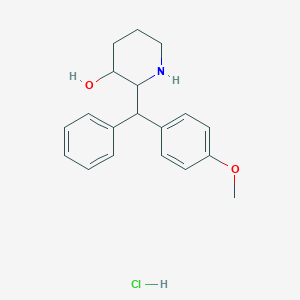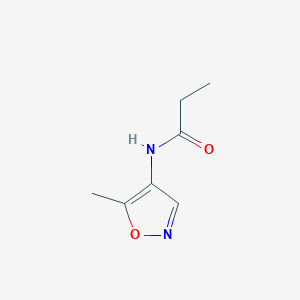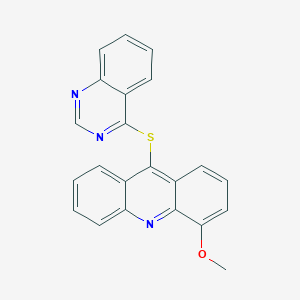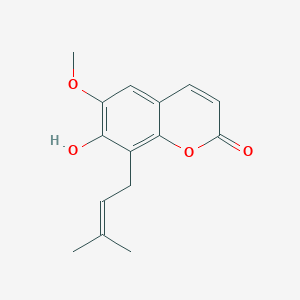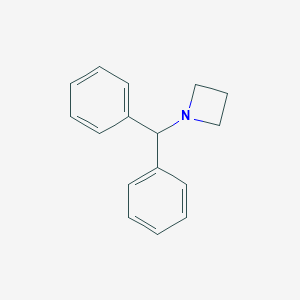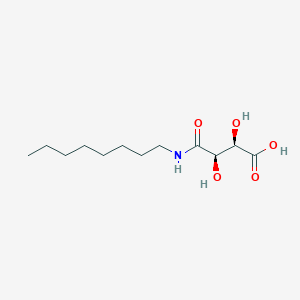
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid, commonly known as DOOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOOB is a derivative of the natural amino acid, glutamic acid, and is a member of the class of compounds known as glutamate analogs.
Mécanisme D'action
DOOB is believed to exert its effects by modulating the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in various neurological processes, including learning and memory. DOOB has been shown to selectively activate certain subtypes of glutamate receptors, leading to changes in neuronal activity.
Effets Biochimiques Et Physiologiques
DOOB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DOOB can enhance the activity of certain glutamate receptors, leading to increased neuronal activity. DOOB has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. In vivo studies have shown that DOOB can improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DOOB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. DOOB is also highly selective for certain subtypes of glutamate receptors, making it a useful tool for studying the activity of these receptors. However, DOOB has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on DOOB. One area of interest is the development of DOOB derivatives with improved properties, such as increased solubility or selectivity for specific glutamate receptor subtypes. Another area of interest is the use of DOOB as a potential therapeutic agent for various diseases, including neurodegenerative disorders and psychiatric disorders. Finally, DOOB may also have potential applications in the field of synthetic biology, as a tool for studying protein-protein interactions and as a potential building block for the construction of artificial proteins.
Méthodes De Synthèse
DOOB can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the amino group, followed by the introduction of the octylamino side chain, and subsequent deprotection to yield the final product. The process is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Applications De Recherche Scientifique
DOOB has been studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. In the field of neuroscience, DOOB has been shown to modulate the activity of glutamate receptors, which are involved in various neurological processes, including learning and memory. DOOB has also been studied for its potential use as a tool in the study of protein-protein interactions and as a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
106231-22-5 |
|---|---|
Nom du produit |
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid |
Formule moléculaire |
C12H23NO5 |
Poids moléculaire |
261.31 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-2-3-4-5-6-7-8-13-11(16)9(14)10(15)12(17)18/h9-10,14-15H,2-8H2,1H3,(H,13,16)(H,17,18)/t9-,10-/m1/s1 |
Clé InChI |
OZXWOMGOUYGANS-NXEZZACHSA-N |
SMILES isomérique |
CCCCCCCCNC(=O)[C@@H]([C@H](C(=O)O)O)O |
SMILES |
CCCCCCCCNC(=O)C(C(C(=O)O)O)O |
SMILES canonique |
CCCCCCCCNC(=O)C(C(C(=O)O)O)O |
Synonymes |
R,R-(+)-TARTARIC ACID MONO-N-OCTYL AMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



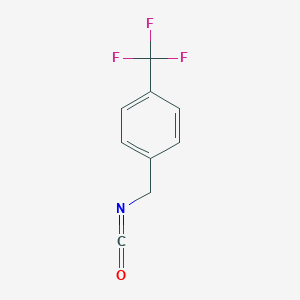
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
